3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

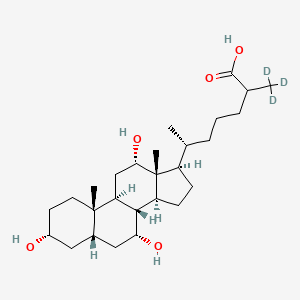

Coprocholic acid-d3, also known as 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic acid-d3, is a deuterium-labeled derivative of coprocholic acid. This compound is a bile acid, which is a type of steroid acid predominantly found in the bile of mammals. The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of bile acids in biological systems .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of coprocholic acid-d3 involves the incorporation of deuterium atoms into the parent compound, coprocholic acid. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions on the molecule .

Industrial Production Methods: Industrial production of coprocholic acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water (D2O) and other deuterated chemicals in a controlled environment to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities .

化学反应分析

Types of Reactions: Coprocholic acid-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of coprocholic acid-d3 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

科学研究应用

Introduction to 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3

This compound, also known as Coprocholic acid, is a bile acid that plays a significant role in various biochemical processes within the human body. It is a derivative of cholesterol and is characterized by the presence of three hydroxyl groups at the 3α, 7α, and 12α positions. This compound is not only essential for digestion but also has implications in metabolic disorders and research applications.

Metabolic Studies

Research has demonstrated that this compound is vital in understanding metabolic pathways related to bile acids. For instance, studies involving patients with cholestasis have shown increased levels of this bile acid due to metabolic defects in its conversion to cholic acid. Such findings are crucial for diagnosing and understanding genetic conditions affecting bile metabolism .

Bile Acid Regulation

As a bile acid, this compound plays a key role in regulating cholesterol homeostasis and lipid metabolism. Bile acids are known to modulate various enzymes involved in these processes, influencing the enterohepatic circulation of lipids and sterols . The study of this compound can provide insights into how bile acids affect fat absorption and cholesterol levels in the body.

Pharmaceutical Applications

The stable isotope labeling of this compound allows for its use as a reference standard in pharmaceutical testing. It can be utilized to trace metabolic pathways and assess the pharmacokinetics of drugs that interact with bile acids . This application is particularly relevant in drug development and toxicology studies.

Nutritional Studies

Research into the effects of bile acids on nutrient absorption highlights the importance of compounds like this compound. Studies indicate that variations in bile acid composition can significantly impact the absorption of dietary fats and fat-soluble vitamins . This knowledge is essential for developing dietary recommendations and interventions for individuals with malabsorption issues.

Case Study 1: Cholestasis in Siblings

A notable case study examined two siblings suffering from cholestasis due to intrahepatic bile duct anomalies. The study found increased levels of this compound as a precursor to cholic acid. The research concluded that these elevated levels resulted from a metabolic defect affecting the conversion process .

Case Study 2: Bile Acid Metabolism

Another investigation focused on the metabolism of this compound after intravenous administration in patients with identified metabolic defects. The study confirmed incomplete conversion to cholic acid and highlighted the significance of understanding bile acid metabolism for diagnosing related disorders .

作用机制

The mechanism of action of coprocholic acid-d3 involves its interaction with specific molecular targets and pathways in the body. Bile acids, including coprocholic acid-d3, act as signaling molecules that regulate various physiological processes. They bind to nuclear receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5), modulating gene expression and cellular functions. These interactions influence lipid metabolism, glucose homeostasis, and inflammatory responses .

相似化合物的比较

Coprocholic acid-d3 can be compared with other bile acids and their deuterium-labeled derivatives. Some similar compounds include:

Cholic acid: A primary bile acid with similar hydroxylation patterns but without deuterium labeling.

Chenodeoxycholic acid: Another primary bile acid with a different hydroxylation pattern.

Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness: The uniqueness of coprocholic acid-d3 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms act as tracers, allowing for precise tracking and analysis of metabolic pathways and pharmacokinetics. This makes coprocholic acid-d3 a valuable tool in scientific studies .

生物活性

3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 (also referred to as THCA-d3) is a bile acid derivative that plays a significant role in lipid metabolism and has implications in various metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

THCA-d3 is a synthetic isotope-labeled version of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. It is primarily studied for its role as a precursor in the synthesis of cholic acid. Its biological activities are closely linked to bile acid metabolism and liver function.

Biological Activity

1. Metabolism and Conversion:

Research indicates that THCA-d3 is involved in the metabolic pathway leading to cholic acid synthesis. A notable study involving patients with cholestasis due to intrahepatic bile duct anomalies demonstrated increased levels of THCA in bile, suggesting a metabolic defect in converting THCA into cholic acid. This defect was attributed to a deficiency in specific enzymatic activity necessary for the conversion process .

2. Role in Cholestasis:

In cholestatic conditions, such as those observed in certain genetic disorders, the accumulation of THCA can lead to liver dysfunction. The inability to properly metabolize THCA contributes to the pathophysiology of cholestasis and associated liver diseases .

3. Activation of Bile Acids:

THCA-d3 has been shown to activate secondary bile acids entering the liver from the enterohepatic circulation. This activation is crucial for maintaining bile acid homeostasis and facilitating lipid digestion .

Case Studies

Case Study 1: Cholestasis in Children

In a family study involving two children with cholestasis, elevated levels of THCA were detected. The investigation revealed that these children had a metabolic defect affecting the conversion of THCA into cholic acid. This finding underscores the importance of THCA in diagnosing and understanding metabolic liver diseases .

Case Study 2: Bile Acid Synthetic Defects

A comprehensive review highlighted various bile acid synthetic defects leading to chronic liver disease. Patients with identified defects often display increased levels of bile acid precursors like THCA, emphasizing its role as a marker for metabolic dysfunctions within the liver .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Björkhem et al. (1991) | Identified metabolic defects in converting THCA into cholic acid | Highlights the role of THCA in cholestasis |

| LGC Standards (2021) | Provides reference standards for pharmaceutical testing involving THCA | Supports research into therapeutic applications |

| HMDB (2021) | Activation of secondary bile acids by THCA-d3 | Suggests potential therapeutic roles in lipid metabolism |

属性

分子式 |

C27H46O5 |

|---|---|

分子量 |

453.7 g/mol |

IUPAC 名称 |

(6R)-2-(trideuteriomethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3 |

InChI 键 |

CNWPIIOQKZNXBB-TZZZVGDOSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |

规范 SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。